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Compound of Interest

Compound Name: 4-(3-Chlorophenoxy)piperidine

Cat. No.: B1349332 Get Quote

This technical guide provides a comprehensive overview of the spectral analysis of 4-(3-
Chlorophenoxy)piperidine, a key intermediate in pharmaceutical development. The

document is intended for researchers, scientists, and drug development professionals, offering

a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data.

Introduction
4-(3-Chlorophenoxy)piperidine (Molecular Formula: C₁₁H₁₄ClNO, Molecular Weight: 211.69

g/mol ) is a synthetic organic compound with potential applications in medicinal chemistry.[1] Its

structural elucidation and purity assessment are critical for its use in research and

development. This guide outlines the expected spectral characteristics and provides

standardized protocols for its analysis.

Predicted Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. While experimental spectra for 4-(3-Chlorophenoxy)piperidine are not widely

published, predictive models and data from analogous structures provide valuable insights.

¹³C NMR Spectroscopy
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The predicted ¹³C NMR spectrum of 4-(3-Chlorophenoxy)piperidine in D₂O shows distinct

signals for the aromatic and piperidine ring carbons.[2]

Table 1: Predicted ¹³C NMR Chemical Shifts for 4-(3-Chlorophenoxy)piperidine[2]

Carbon Atom Chemical Shift (ppm)

C-O (Aromatic) 165.10

C-Cl (Aromatic) 149.17

Aromatic CH 140.74

Aromatic CH 135.70

Aromatic CH 132.04

Aromatic CH 131.19

CH-O (Piperidine) 96.67

CH₂-N (Piperidine) 44.80

CH₂-CH₂-N (Piperidine) 25.90

Note: These are predicted values and may differ from experimental results.

¹H NMR Spectroscopy
An experimental ¹H NMR spectrum for 4-(3-Chlorophenoxy)piperidine is not readily available.

However, based on the spectra of piperidine and related substituted phenols, the following

proton signals can be anticipated. The protons on the piperidine ring would likely appear as

multiplets in the upfield region, while the aromatic protons would be observed as multiplets in

the downfield region.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4-(3-Chlorophenoxy)piperidine is expected to exhibit characteristic absorption

bands.
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Table 2: Expected Characteristic IR Absorption Bands for 4-(3-Chlorophenoxy)piperidine

Functional Group Expected Wavenumber (cm⁻¹)

N-H Stretch (Piperidine) 3300-3500

C-H Stretch (Aromatic) 3000-3100

C-H Stretch (Aliphatic) 2850-3000

C=C Stretch (Aromatic) 1400-1600

C-O Stretch (Aryl Ether) 1200-1250

C-N Stretch (Piperidine) 1000-1200

C-Cl Stretch (Aromatic) 600-800

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 4-(3-Chlorophenoxy)piperidine, Electron Ionization (EI) or Electrospray

Ionization (ESI) techniques can be employed.

Table 3: Predicted Mass Spectrometry Data for 4-(3-Chlorophenoxy)piperidine

Ion m/z (predicted)

[M+H]⁺ 212.08367

[M+Na]⁺ 234.06561

[M]⁺ 211.07584

Note: These predictions are for a related isomer, 3-(4-chlorophenoxy)piperidine, and serve as

an estimate.[3]

Experimental Protocols
The following are detailed methodologies for the spectral analysis of 4-(3-
Chlorophenoxy)piperidine.
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NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-(3-Chlorophenoxy)piperidine in

0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of

1-2 seconds, and 16-32 scans.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45°, relaxation delay of

2-5 seconds, and a sufficient number of scans for adequate signal-to-noise ratio.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an

internal standard.

IR Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press

into a thin pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:
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Collect a background spectrum of the empty sample compartment or the clean ATR

crystal.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Processing: Perform a background subtraction from the sample spectrum.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source (e.g., ESI or EI). For high-resolution mass data, a time-of-flight (TOF) or Orbitrap

analyzer is recommended.

Data Acquisition:

ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in

positive ion mode to observe the [M+H]⁺ ion.

GC-MS (with EI): If the compound is sufficiently volatile and thermally stable, it can be

introduced via a gas chromatograph for separation and subsequent electron ionization.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions.

Workflow and Data Relationships
The following diagrams illustrate the logical flow of the spectral analysis process and the

relationships between the different analytical techniques.
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Caption: General workflow for the spectral analysis of an organic compound.
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Caption: Integration of spectral data for structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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